N-(2,5-dimethoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide N-(2,5-dimethoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14767204
InChI: InChI=1S/C17H19N5O4/c1-24-11-4-5-13(25-2)12(10-11)18-16(23)8-6-14-19-20-15-7-9-17(26-3)21-22(14)15/h4-5,7,9-10H,6,8H2,1-3H3,(H,18,23)
SMILES:
Molecular Formula: C17H19N5O4
Molecular Weight: 357.4 g/mol

N-(2,5-dimethoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

CAS No.:

Cat. No.: VC14767204

Molecular Formula: C17H19N5O4

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dimethoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide -

Specification

Molecular Formula C17H19N5O4
Molecular Weight 357.4 g/mol
IUPAC Name N-(2,5-dimethoxyphenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Standard InChI InChI=1S/C17H19N5O4/c1-24-11-4-5-13(25-2)12(10-11)18-16(23)8-6-14-19-20-15-7-9-17(26-3)21-22(14)15/h4-5,7,9-10H,6,8H2,1-3H3,(H,18,23)
Standard InChI Key FUIDIMNZHFJWLR-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)OC)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC

Introduction

N-(2,5-dimethoxyphenyl)-3-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound characterized by its unique molecular structure, which combines a propanamide backbone with a 2,5-dimethoxyphenyl group and a 6-methoxy triazolo[4,3-b]pyridazin moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Synthesis

The synthesis of N-(2,5-dimethoxyphenyl)-3-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves multi-step organic reactions. These methods may require optimization for yield and purity based on the specific starting materials used. The introduction of the triazole ring can occur via cyclization reactions involving azoles or related precursors. Specific reaction conditions such as temperature, solvent choice, and catalysts can significantly influence the yield and purity of the final compound.

Biological Activities and Applications

Research indicates that N-(2,5-dimethoxyphenyl)-3-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)propanamide exhibits promising biological activities. It has been studied for its potential anti-inflammatory and anticancer effects. The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, modulating various biochemical pathways that lead to therapeutic outcomes.

Interaction Studies

Interaction studies are crucial for understanding how N-(2,5-dimethoxyphenyl)-3-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)propanamide interacts with biological targets. These studies typically involve molecular docking and other in silico methods to predict potential binding sites and affinities.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(2,5-dimethoxyphenyl)-3-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)propanamide. These include:

Compound NameStructureKey Features
1-(2-Methoxyphenyl)-3-(6-methyl- triazolo[4,3-b]pyridazin-3-yl)propanamideSimilar backboneDifferent substituents
N-(2-Methylphenyl)-6-[1H- triazol-5-yl]-propanamideTriazole ringVarying side chains
2-(5-Methoxy- triazolo[4,3-b]pyridazin)propanoic acidRelated triazole structureAcidic functional group

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